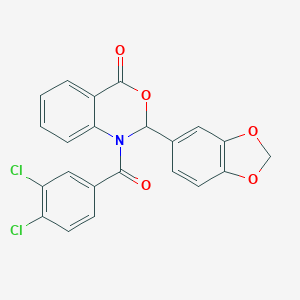
2-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one, also known as BDP-9066, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one involves its ability to inhibit the activity of certain enzymes and signaling pathways that are involved in various cellular processes. For example, 2-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. 2-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. 2-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one has also been found to improve cognitive function and cardiac function.
実験室実験の利点と制限
One of the advantages of using 2-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one in lab experiments is its ability to selectively target certain enzymes and signaling pathways, which allows for more specific and targeted research. However, one of the limitations of using 2-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one is its relatively complex synthesis method, which may limit its availability and accessibility for certain researchers.
将来の方向性
There are several future directions for the research and development of 2-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one, including the optimization of its synthesis method, the identification of its molecular targets and mechanisms of action, and the evaluation of its potential applications in various diseases and conditions. Additionally, further research is needed to determine the safety and toxicity of 2-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one, as well as its potential interactions with other drugs and compounds.
In conclusion, 2-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one is a chemical compound that has shown promise in various scientific research applications, including cancer research, neurodegenerative diseases, and cardiovascular diseases. Its mechanism of action involves its ability to inhibit certain enzymes and signaling pathways, and it has been found to have various biochemical and physiological effects. While there are advantages and limitations to using 2-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one in lab experiments, there are also several future directions for its research and development.
合成法
The synthesis of 2-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one involves several steps, including the reaction of 3,4-dichlorobenzoyl chloride with 2-hydroxy-1,3-benzodioxole in the presence of a base, followed by the reaction of the resulting intermediate with 2-aminobenzoic acid. The final product is obtained through a cyclization reaction using acetic anhydride and a catalyst.
科学的研究の応用
2-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, 2-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, 2-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one has been found to protect neurons from oxidative stress and improve cognitive function. In cardiovascular diseases, 2-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one has been shown to reduce inflammation and improve cardiac function.
特性
製品名 |
2-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one |
|---|---|
分子式 |
C22H13Cl2NO5 |
分子量 |
442.2 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yl)-1-(3,4-dichlorobenzoyl)-2H-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C22H13Cl2NO5/c23-15-7-5-12(9-16(15)24)20(26)25-17-4-2-1-3-14(17)22(27)30-21(25)13-6-8-18-19(10-13)29-11-28-18/h1-10,21H,11H2 |
InChIキー |
BRUMUGYSRIAMRC-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3N(C4=CC=CC=C4C(=O)O3)C(=O)C5=CC(=C(C=C5)Cl)Cl |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3N(C4=CC=CC=C4C(=O)O3)C(=O)C5=CC(=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-{[4-(4-Phenyl-1,3-thiazol-2-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B269609.png)

![N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]norleucine](/img/structure/B269612.png)
![4-({[(6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B269613.png)
![4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2(1H)-quinolinone](/img/structure/B269615.png)
![4-(2-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B269616.png)
![2-{[(2-Methoxyphenyl)sulfanyl]methyl}-3-methylquinoxaline](/img/structure/B269619.png)

![2-bicyclo[2.2.1]hept-2-yl-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B269621.png)
![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B269622.png)
![6-[(6-bromo-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B269623.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B269629.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide](/img/structure/B269630.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B269631.png)